Oxiranemethanamine, N,N-dimethyl-

Description

Fundamental Chemical Structure and Reactive Functional Groups (Oxirane and N,N-Dimethylamine)

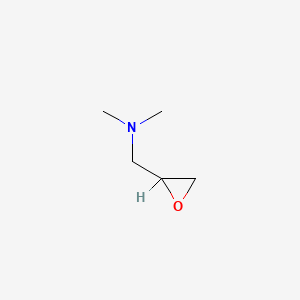

The structure of Oxiranemethanamine, N,N-dimethyl- is characterized by two key functional groups: an oxirane ring and an N,N-dimethylamine group. uni.lu The oxirane, a three-membered ring containing an oxygen atom, is a highly strained system, making it susceptible to ring-opening reactions. This inherent reactivity is a cornerstone of its utility in chemical synthesis. The N,N-dimethylamine moiety is a tertiary amine, where the nitrogen atom is bonded to two methyl groups and a methylene (B1212753) bridge connected to the oxirane ring. wikipedia.orgyoutube.comyoutube.com

The interplay between the electrophilic oxirane ring and the nucleophilic tertiary amine dictates the compound's chemical behavior and its applications.

Table 1: Key Properties of Oxiranemethanamine, N,N-dimethyl-

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | N,N-dimethyl-1-(oxiran-2-yl)methanamine |

| Note: Data sourced from available chemical databases. uni.lu |

Significance of Epoxide-Tertiary Amine Systems in Organic and Polymer Chemistry

The combination of an epoxide (oxirane) and a tertiary amine within the same molecule or as a system is of paramount importance in both organic and polymer chemistry. Tertiary amines are widely recognized as effective catalysts for the ring-opening reactions of epoxides. rsc.org This catalysis is crucial in various polymerization processes and the synthesis of β-amino alcohols and β-aminothioethers. rsc.org

In polymer chemistry, epoxide-amine systems are fundamental to the curing of epoxy resins. acs.org Tertiary amines can act as accelerators in these curing processes, influencing the final properties of the polymer network. acs.orgdtu.dk The mechanism of this catalysis can be complex, sometimes involving the formation of a zwitterionic intermediate which then initiates anionic polymerization. osti.gov Research has shown that the structure of the epoxide and the tertiary amine, as well as the presence of other functional groups like hydroxyls, can significantly impact the reaction mechanism and kinetics. osti.govpsu.edursc.org For instance, in some systems, the tertiary amine is incorporated into the polymer backbone, while in others, it acts purely as a catalyst and is not covalently bonded to the final polymer. psu.edursc.org

The study of these systems often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Size-Exclusion Chromatography (SEC) to elucidate reaction mechanisms and characterize the resulting polymers. psu.edursc.org

Historical Context of Research on Glycidylamine Derivatives

The study of glycidylamine derivatives, a class of compounds to which Oxiranemethanamine, N,N-dimethyl- belongs, has a rich history intertwined with the development of epoxy chemistry. Early research into these compounds was driven by their potential as crosslinking agents, monomers for polymerization, and as intermediates in the synthesis of more complex molecules.

Derivatives such as N,N-diglycidyl-o-toluidine have been noted for their use in industrial applications. nih.gov The reactivity of the glycidyl (B131873) group, an epoxide attached to a methylene bridge, has been a central theme in this research. Investigations into the reactions of glycidylamines with various nucleophiles and their polymerization behavior have laid the groundwork for their current applications. The development of analytical techniques has been crucial in understanding the intricate reaction pathways and the structure of the resulting products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(oxiran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJYXMZUQAMMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444589 | |

| Record name | Oxiranemethanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13222-40-7 | |

| Record name | Oxiranemethanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-1-oxiran-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Oxiranemethanamine, N,n Dimethyl and Analogous N,n Dialkylglycidylamines

Direct Synthetic Pathways

Direct synthetic methods provide the most straightforward access to racemic N,N-dialkylglycidylamines. These routes are typically characterized by their operational simplicity and use of readily available starting materials.

The most common and industrially relevant method for synthesizing N,N-dialkylglycidylamines is the nucleophilic addition of a secondary amine to an electrophilic three-carbon epoxide precursor, most notably epichlorohydrin (B41342). This reaction proceeds via a nucleophilic substitution on the chloromethyl group, followed by a base-induced ring-closing epoxidation.

The reaction of dimethylamine (B145610) with epichlorohydrin is a primary example of this approach for producing Oxiranemethanamine, N,N-dimethyl-. The process involves an initial nucleophilic attack of the amine on the terminal carbon of epichlorohydrin, leading to the formation of a chlorohydrin intermediate. Subsequent treatment with a base, such as sodium hydroxide (B78521), facilitates an intramolecular Williamson ether synthesis, where the alkoxide formed deprotonates the hydroxyl group, which then displaces the chloride ion to form the desired epoxide ring.

Industrial processes have been developed to optimize this reaction. For instance, methods for producing related compounds like N,N-dimethylglycine often involve the reaction of dimethylamine with chloroacetic acid, highlighting the utility of dimethylamine as a nucleophile in building complex molecules. google.comchemicalbook.com While not a direct synthesis of the target epoxide, these processes underscore the fundamental reactivity principles at play. google.comchemicalbook.com A key challenge in these syntheses is controlling the regioselectivity of the amine attack and minimizing side reactions, such as the opening of the epoxide ring by another amine molecule.

To enhance the efficiency, yield, and selectivity of glycidylamine synthesis, various catalytic systems have been explored. Catalysts can play a crucial role in activating the substrates, controlling reaction pathways, and enabling milder reaction conditions.

For the synthesis of N,N-dimethyl tertiary amines, titanium(IV) isopropoxide has been shown to be an effective mediator for the reductive amination of carbonyl compounds with dimethylamine solutions. researchgate.net While this method produces saturated amines, the principle of using metal catalysts to facilitate C-N bond formation is broadly applicable. In the context of glycidylamine synthesis from epichlorohydrin, phase-transfer catalysts (PTCs) are particularly effective. PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, promoting the efficient dehydrochlorination of the chlorohydrin intermediate under biphasic conditions. This approach often leads to higher yields and purities by minimizing the hydrolysis of epichlorohydrin.

Furthermore, the development of catalytic systems extends to creating the amine precursors themselves. For example, N,N'-dialkyl-p-phenylenediamines can be synthesized in a one-step condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines, showcasing atom-economical routes to complex amines that could subsequently be glycidylated. rsc.org The stereoselective synthesis of glycosyl chlorides using catalytic Appel conditions also provides insight into how catalytic phosphine (B1218219) oxides can be used for generating reactive intermediates, a concept that could be adapted for activating precursors in glycidylamine synthesis. nih.gov

Enantioselective Synthesis of Chiral Oxiranemethanamine Derivatives

The biological and material properties of glycidylamine derivatives are often dependent on their stereochemistry. Consequently, significant research has been dedicated to developing enantioselective methods to access optically pure chiral glycidylamines.

One of the classical and most reliable strategies for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgresearchgate.net

In the context of N,N-dialkylglycidylamines, a chiral auxiliary can be incorporated into either the amine or the epoxide precursor. For example, a chiral amine can be used as a starting material. The inherent chirality of the amine would then direct the stereochemical outcome of the glycidylation reaction. Alternatively, a chiral auxiliary, such as one of the well-established Evans oxazolidinones or Oppolzer's camphorsultam, can be attached to a molecule that is later converted into the glycidylamine structure. wikipedia.orgresearchgate.netresearchgate.net These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to high diastereoselectivity in the key bond-forming step. researchgate.net For instance, a chiral auxiliary could be used to control the stereoselective alkylation of an enolate, which is then elaborated into the final chiral glycidylamine product. researchgate.net The use of chiral auxiliaries derived from natural products like amino acids and terpenes has been instrumental in constructing complex chiral molecules. nih.gov

| Chiral Auxiliary Type | General Application Principle | Potential Use in Glycidylamine Synthesis |

| Evans Oxazolidinones | Control of enolate alkylation and aldol (B89426) reactions. researchgate.net | Asymmetric synthesis of a chiral backbone prior to introduction of the amine and epoxide functionalities. |

| Oppolzer's Camphorsultam | Used in Michael additions and to construct chiral heterocycles. wikipedia.org | Directing the stereoselective addition of a nitrogen nucleophile to a chiral substrate. |

| Pseudoephedrine Amides | Directs the diastereoselective alkylation of the α-carbon. wikipedia.org | Synthesis of a chiral precursor that can be converted to a chiral amine or epoxide. |

| Carbohydrate-based Auxiliaries | Used in cycloadditions and radical additions to create chiral amino acids. researchgate.netnih.gov | Guiding the stereoselective formation of the C-N or C-O bond in the glycidyl (B131873) structure. researchgate.netnih.gov |

This table provides an interactive overview of common chiral auxiliaries and their potential application in the asymmetric synthesis of chiral glycidylamine derivatives.

Asymmetric catalysis represents a more modern and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. youtube.comyoutube.com This field has seen explosive growth, with organocatalysis, in particular, providing powerful, metal-free alternatives. nih.govyoutube.com

For the formation of chiral N,N-dialkylglycidylamines, two main catalytic strategies can be envisioned: the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral starting material. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic glycidylamine (or a precursor), allowing the unreacted enantiomer to be isolated in high enantiomeric purity.

More powerfully, asymmetric catalysis can be used to directly form one enantiomer of the product. For example, the asymmetric epoxidation of an N,N-dialkylallylamine using a chiral catalyst would yield a chiral glycidylamine directly. Another approach is the asymmetric ring-opening of a prochiral epoxide with an amine, catalyzed by a chiral Lewis acid or base. Recent advances have led to the development of highly efficient catalytic systems for various asymmetric transformations. For example, iridium-catalyzed asymmetric C-H alkylation has been used to construct N-N biaryl atropisomers with excellent enantioselectivity, showcasing the power of modern transition-metal catalysis in creating chiral amine-containing structures. nih.gov Similarly, palladium-catalyzed enantioselective C-H activation has also been applied to synthesize N-N atropisomers. dicp.ac.cn These advanced catalytic methods provide a blueprint for the potential development of direct, highly enantioselective syntheses of chiral N,N-dialkylglycidylamines.

When a molecule already contains one or more stereocenters, the introduction of a new functional group, such as an epoxide or an amine, requires control over the diastereoselectivity of the reaction. This is crucial for synthesizing complex molecules with multiple defined stereocenters.

A key strategy for achieving diastereoselective control in the synthesis of glycidylamine-like structures is the substrate-controlled epoxidation of a chiral allylic amine. The existing stereocenter in the allylic amine directs the epoxidizing agent to one of the two faces of the double bond. For example, the epoxidation of allylic amines with reagents like Oxone can proceed with high syn diastereoselectivity when the amine is protonated. rsc.org The protonated ammonium group is thought to activate the oxidant via hydrogen bonding, directing it to the proximal face of the alkene. rsc.org Similarly, the epoxidation of allylic diols derived from Baylis-Hillman adducts using m-chloroperbenzoic acid (mCPBA) can show high anti-diastereoselectivity, a result attributed to intramolecular hydrogen bonding directing the reagent delivery. organic-chemistry.org These principles of directed epoxidation are directly applicable to the synthesis of complex chiral glycidylamines from chiral allylic amine precursors.

| Reaction | Substrate | Reagent/Catalyst | Observed Selectivity | Reference |

| Epoxidation | Allylic amines (protonated) | Oxone | High syn-diastereoselectivity | rsc.org |

| Epoxidation | Allylic diols | m-CPBA | High anti-diastereoselectivity | organic-chemistry.org |

| Bromoamination | Allyl anilines | NBS / (S)-BINAP | High enantioselectivity | mdpi.com |

| C-H Functionalization | Cyclohexadienes | Rh₂(S-PTAD)₄ | High enantioselectivity | nih.gov |

This interactive table summarizes key research findings on stereoselective functionalizations relevant to the synthesis of chiral glycidylamines.

Derivatization Methods for Oxiranemethanamine Scaffolds

The primary route for the derivatization of the oxiranemethanamine scaffold involves the nucleophilic ring-opening of the epoxide. This reaction is characteristic of epoxides and leads to the formation of β-amino alcohols, a structural motif present in numerous biologically active compounds and pharmaceutical agents. The regioselectivity of the ring-opening is a critical aspect of these synthetic strategies.

The general approach for the synthesis of β-amino alcohol derivatives from epoxides involves their reaction with a variety of nucleophiles. organic-chemistry.orgrroij.com This can be achieved with or without a catalyst, and in various solvent systems, including environmentally benign options like water. organic-chemistry.org For instance, the aminolysis of epoxides in water can proceed efficiently without a catalyst to yield β-amino alcohols with high selectivity. organic-chemistry.org

A range of catalysts, such as zinc(II) perchlorate (B79767) hexahydrate and scandium triflates, have been shown to effectively catalyze the ring-opening of epoxides by amines, leading to high yields of 2-amino alcohols. organic-chemistry.org These reactions often exhibit excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org

Synthesis of β-Amino Alcohols via Ring-Opening with Amines

A key derivatization pathway is the reaction of N,N-dialkylglycidylamines with primary or secondary amines. This reaction results in the formation of 1,3-diamino-2-propanol (B154962) derivatives.

A specific example is the synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. In this procedure, a 40% solution of dimethylamine is added dropwise to a methanolic solution of epichlorohydrin at low temperatures. After a period of stirring, a chilled solution of methylamine (B109427) is introduced to the reaction mixture. The reaction is stirred further and then allowed to proceed overnight at room temperature. Evaporation of the solvents and purification under vacuum affords the desired product in approximately 84% yield. prepchem.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |

| Epichlorohydrin | Dimethylamine (40% soln.) | Methylamine (40% soln.) | Methanol | 1-dimethylamino-3-methylamino-2-propanol hydrochloride | ~84% prepchem.com |

Synthesis of β-Amino Alcohols via Ring-Opening with Phenols

The reaction of N,N-dialkylglycidylamines with phenols provides a direct route to 1-(dialkylamino)-3-(aryloxy)-2-propanols. These reactions are typically carried out by first forming the sodium salt of the substituted phenol, which then acts as the nucleophile to open the epoxide ring of a suitable precursor like epichlorohydrin. nih.gov This methodology is foundational for creating a diverse array of aryl ether derivatives of the β-amino alcohol scaffold.

The synthesis of these target compounds can also be achieved through a one-pot reaction involving aromatic phenols, epichlorohydrin, and amines, sometimes utilizing phase transfer catalysts and lipases. researchgate.net

General Considerations for Derivatization

The synthesis of β-amino alcohol derivatives is a cornerstone of medicinal chemistry due to the prevalence of this motif in pharmacologically active molecules. rroij.comgaylordchemical.com The choice of nucleophile, catalyst, and reaction conditions allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships. While many synthetic routes start from precursors like epichlorohydrin, the direct derivatization of Oxiranemethanamine, N,N-dimethyl- and its analogs through these established ring-opening principles offers a streamlined approach to novel compounds.

Mechanistic Investigations of Chemical Transformations Involving Oxiranemethanamine, N,n Dimethyl

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety in Oxiranemethanamine, N,N-dimethyl- renders it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is central to its utility in various chemical transformations.

The reaction of epoxides, such as Oxiranemethanamine, N,N-dimethyl-, with amines (aminolysis) and other nucleophiles is a cornerstone of polymer chemistry, particularly in the curing of epoxy resins. The kinetics of these reactions are influenced by several factors, including the structure of the amine and the reaction conditions.

Studies on the reaction of phenyl glycidyl (B131873) ether (PGE), a model epoxy compound, with various amines have shown that secondary N-methyl amines exhibit higher reactivity than their primary aliphatic amine counterparts. For instance, N,N'-dimethylethylenediamine was found to be 50% more reactive than ethylenediamine. invista.com This increased reactivity can be attributed to the electronic effects of the methyl group.

A general representation of the aminolysis of an epoxide is shown below:

Step 1: The nucleophilic amine attacks one of the carbon atoms of the oxirane ring.

Step 2: This leads to the opening of the ring and the formation of a zwitterionic intermediate.

Step 3: A proton transfer, often facilitated by another amine molecule or a solvent molecule, results in the final amino alcohol product.

The rate of these reactions can be significantly influenced by the presence of accelerators, which can activate the epoxide ring and facilitate the nucleophilic attack. polymerinnovationblog.com

The ring-opening of unsymmetrical epoxides can proceed via two different pathways, leading to different regioisomers. The outcome is largely dependent on the reaction conditions (acidic or basic/nucleophilic) and the substitution pattern of the epoxide.

Under basic or nucleophilic conditions (SN2 mechanism): The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgmagtech.com.cn This is due to the SN2-like nature of the reaction, where steric hindrance plays a dominant role. libretexts.orgyoutube.com For Oxiranemethanamine, N,N-dimethyl-, the attack would occur at the terminal CH₂ group of the oxirane.

Under acidic conditions (SN1-like mechanism): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.org The nucleophile then attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state.

The stereochemistry of the ring-opening reaction is also highly specific. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.comyoutube.com This is a hallmark of the SN2 mechanism. youtube.com Therefore, if the epoxide is chiral, the stereochemistry of the product can be predicted.

| Reaction Condition | Site of Nucleophilic Attack | Stereochemical Outcome |

| Basic/Nucleophilic | Less substituted carbon | Inversion of configuration |

| Acidic | More substituted carbon | Inversion of configuration |

Solvent and temperature play a crucial role in the kinetics and mechanism of epoxide ring-opening reactions.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. researchgate.net For instance, polar aprotic solvents like THF, 1,4-dioxane, and acetonitrile (B52724) have been found to accelerate the ring-opening of certain epoxides. researchgate.net The ability of the solvent to solvate the transition state and the reactants influences the reaction energetics. scispace.com In some cases, solvents with strong donor properties can destabilize the transition state through charge transfer interactions. scispace.com For anionic polymerization of certain monomers, polar solvents are necessary to solvate the cation and stabilize the anion-radical. wikipedia.org

Catalytic Activity of the Tertiary Amine Functionality in Epoxide Chemistry

The tertiary amine group within Oxiranemethanamine, N,N-dimethyl- can act as a catalyst in various reactions involving epoxides.

Tertiary amines can initiate the anionic polymerization of monomers with electron-withdrawing groups, such as cyanoacrylates. wikipedia.org The mechanism involves the nucleophilic attack of the tertiary amine on the monomer, generating a zwitterion. This zwitterion then propagates the polymerization by attacking subsequent monomer units.

While tertiary amines are generally less effective as primary curing agents for standard epoxy resins, they can initiate the homopolymerization of epoxides, particularly at elevated temperatures. This process is a form of anionic polymerization. The initiation step involves the attack of the tertiary amine on the epoxide ring, leading to the formation of a zwitterionic species. This species then propagates by reacting with other epoxide molecules.

The initiation of anionic polymerization can also be achieved by other strong nucleophiles like organometallic compounds or by electron transfer from alkali metals. wikipedia.orgdu.edu.egsemanticscholar.org These "living" polymerizations, in the absence of impurities, proceed without a formal termination step. wikipedia.orgdu.edu.egyoutube.com

While not typically used as a sole curing agent, the tertiary amine functionality makes Oxiranemethanamine, N,N-dimethyl- an effective accelerator or co-curing agent in epoxy resin systems. threebond.co.jp Tertiary amines like benzyldimethylamine and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) are well-known accelerators. threebond.co.jppolymerinnovationblog.com

The acceleration mechanism involves the tertiary amine activating the epoxide ring, making it more susceptible to attack by the primary or secondary amine curing agent. polymerinnovationblog.com This can occur through a termolecular mechanism where the tertiary amine, the epoxy group, and the primary/secondary amine form a complex. The tertiary amine can also facilitate proton transfer in the curing process.

Competing Reaction Pathways and Side Product Formation

In chemical transformations involving Oxiranemethanamine, N,N-dimethyl-, particularly in the context of epoxy polymerization, several competing reaction pathways can lead to a variety of products and influence the final properties of the material. The complexity of these reactions arises from the multifunctional nature of the reactants and the catalytic role of the tertiary amine.

Etherification Reactions in Epoxy Systems

A significant competing reaction pathway in epoxy systems catalyzed by tertiary amines is etherification. This reaction involves the attack of a hydroxyl group, formed from the initial amine-epoxy addition, on another epoxy ring. dtu.dk While the amine-epoxy reaction is generally favored, the conditions and the nature of the catalyst can promote etherification.

Studies on analogous tertiary amines like 3-dimethylaminopropylamine (B130723) (DMAPA) have shown a pronounced preference for etherification over the amine-epoxy reaction, especially in epoxy-rich systems. dtu.dkdtu.dk This preference is attributed to the intramolecular coordination of the tertiary amine with the newly formed hydroxyl group, which activates an approaching epoxy group for ring-opening by the alkoxide. This leads to the formation of ether linkages within the polymer network.

In a comparative study using ¹³C NMR to monitor the reaction of benzyl (B1604629) glycidyl ether (BGE) with different amines, it was observed that with DMAPA, the etherification reaction was significantly favored. dtu.dkdtu.dk Differential scanning calorimetry (DSC) further confirmed this, showing a much larger exotherm corresponding to etherification for DMAPA compared to other amines like 3-diethylaminopropylamine (DEAPA), which showed a greater propensity for the amine-epoxy reaction. dtu.dkdtu.dk This suggests that the less sterically hindered dimethylamino group of compounds like Oxiranemethanamine, N,N-dimethyl- can more effectively catalyze the etherification pathway.

Table 1: Comparison of Reaction Enthalpies for Different Amine Catalysts in an Epoxy System

| Amine Catalyst | Amine-Epoxy Reaction Enthalpy (J/g) | Etherification Reaction Enthalpy (J/g) |

| 3-dimethylaminopropylamine (DMAPA) | 80 | 307 |

Data sourced from a study on epoxy-rich systems. dtu.dk

Complex Reaction Networks in Multi-functional Systems

In multi-functional epoxy systems, the interplay between various reactive species leads to the formation of complex polymer networks. The presence of Oxiranemethanamine, N,N-dimethyl- as a catalyst can significantly influence the architecture of these networks. The curing of epoxy resins is inherently complex, involving simultaneous linear and branched polymer growth, which ultimately dictates the material's final properties. nih.gov

The catalytic activity of the tertiary amine not only accelerates the primary curing reactions but also promotes side reactions like etherification, leading to a more densely cross-linked and potentially more rigid network structure. The incomplete conversion of reactants and the presence of multiple reaction pathways contribute to a heterogeneous network structure. nih.gov

The formation of these complex networks can be influenced by factors such as the stoichiometry of the reactants, the reaction temperature, and the specific catalytic activity of the tertiary amine. In systems with an excess of epoxy groups, the catalytic promotion of etherification by Oxiranemethanamine, N,N-dimethyl- would be particularly pronounced, leading to a polymer with a high degree of ether linkages. This can affect properties such as thermal stability and mechanical strength. The study of these complex reaction networks is crucial for tailoring the properties of epoxy-based materials for specific applications. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Oxiranemethanamine, N,n Dimethyl

Chromatographic Separation and Quantitative Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for separating Oxiranemethanamine, N,N-dimethyl- from reaction mixtures, starting materials, and byproducts, as well as for its precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques utilized.

Gas Chromatography (GC): Due to its volatility, Oxiranemethanamine, N,N-dimethyl- is well-suited for GC analysis. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity to organic compounds. For complex matrices, GC coupled with Mass Spectrometry (GC-MS) provides both separation and definitive identification. In the analysis of related amines, GC has been used for determining metabolites and for quantitative analysis of industrial products. ionike.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including amines. nih.govnih.gov For Oxiranemethanamine, N,N-dimethyl-, reversed-phase HPLC is a suitable method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. UV detection is typically employed, although for compounds lacking a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) are necessary. nih.gov Isocratic or gradient elution can be optimized to achieve the desired separation from impurities.

Table 1: Typical Chromatographic Conditions for Amine Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | Reversed-phase column (e.g., C18, Biphenyl) nih.gov |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile (B52724)/Water mixture with modifiers (e.g., formic acid, tetrabutylammonium (B224687) hydroxide) sielc.comnih.gov |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Detector, Mass Spectrometer (MS) |

| Typical Application | Purity testing, quantification of volatile components | Quantification, analysis of non-volatile mixtures, preparative separation sielc.com |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of Oxiranemethanamine, N,N-dimethyl-. azooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure determination. For Oxiranemethanamine, N,N-dimethyl-, ¹H NMR and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum would show characteristic signals for the protons of the epoxide ring, the methylene (B1212753) bridge, and the N,N-dimethyl group. The chemical shifts and coupling patterns would confirm the connectivity of the atoms. For instance, the protons on the epoxide ring would appear as a complex multiplet, while the N,N-dimethyl group would likely present as a sharp singlet. ¹³C NMR would complement this by showing distinct signals for each unique carbon atom, including those in the epoxide ring. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Oxiranemethanamine, N,N-dimethyl- would exhibit characteristic absorption bands. A key feature would be the asymmetric stretching of the C-O-C bond of the epoxide ring, typically found around 1250 cm⁻¹. Other significant bands would include C-H stretching vibrations of the alkyl groups and the C-N stretching of the tertiary amine. nist.govnist.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. nist.gov When analyzed by electron ionization mass spectrometry (EI-MS), Oxiranemethanamine, N,N-dimethyl- would show a molecular ion peak corresponding to its molecular weight (C₅H₁₁NO, 101.15 g/mol ). chemspider.com The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways including the loss of a methyl group or cleavage of the epoxide ring.

Table 2: Predicted Spectroscopic Data for Oxiranemethanamine, N,N-dimethyl-

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | - Signals for epoxide ring protons (approx. 2.4-3.1 ppm)

|

| ¹³C NMR | - Signals for epoxide ring carbons (approx. 45-55 ppm)

|

| Infrared (IR) | - C-O-C asymmetric stretch (epoxide) ~1250 cm⁻¹

|

| Mass Spectrometry (MS) | - Molecular Ion (M⁺) at m/z = 101

|

Calorimetric and Thermal Analysis for Reaction Kinetics and Energetics (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are valuable for investigating the energetics and kinetics of reactions involving Oxiranemethanamine, N,N-dimethyl-. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Table 3: Information Obtainable from DSC for Reactions of Oxiranemethanamine, N,N-dimethyl-

| Parameter | Description |

|---|---|

| Glass Transition Temperature (Tg) | Indicates changes in the physical state of a polymer formed from the monomer. |

| Melting Point (Tm) / Crystallization Temperature (Tc) | Characterizes phase transitions of the material. |

| Heat of Reaction (ΔH) | Quantifies the total energy released or absorbed during a reaction, such as polymerization. |

| Activation Energy (Ea) | Determined from scans at multiple heating rates, this parameter describes the energy barrier for the reaction. |

| Reaction Rate | Can be modeled from the heat flow curve to understand the speed of the chemical transformation. ssau.ru |

In-situ and Real-time Monitoring of Chemical Reactions

The ability to monitor chemical reactions in real-time provides invaluable data for understanding reaction mechanisms, identifying transient intermediates, and optimizing process conditions. Several in-situ spectroscopic techniques can be applied to reactions involving Oxiranemethanamine, N,N-dimethyl-.

FlowNMR and Inline FTIR: FlowNMR spectroscopy allows for the continuous monitoring of a reaction mixture directly in the NMR spectrometer, providing real-time structural and quantitative information about reactants, intermediates, and products. rsc.orgresearchgate.net This is particularly useful for tracking the consumption of the epoxide ring and the formation of new species. Similarly, inline Fourier Transform Infrared (FTIR) spectroscopy, often using an attenuated total reflectance (ATR) probe inserted directly into the reactor, can monitor the disappearance of the characteristic epoxide band and the appearance of bands corresponding to the product's functional groups. researchgate.netnih.gov These techniques eliminate the need for quenching and sampling, providing a more accurate kinetic profile of the reaction. nih.gov

These advanced monitoring tools are crucial for developing efficient and controlled synthetic processes, ensuring product quality, and gaining fundamental insights into the reaction pathways of reactive molecules like Oxiranemethanamine, N,N-dimethyl-.

Table 4: Comparison of In-situ Monitoring Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| FlowNMR | NMR spectra are acquired as the reaction mixture flows through the spectrometer. rsc.org | Provides detailed structural information; quantitative. researchgate.net | Requires specialized equipment; lower sensitivity compared to other methods. |

| Inline FTIR (ATR) | An IR probe is immersed in the reaction to measure changes in vibrational bands. researchgate.net | High sensitivity to functional group changes; robust and widely applicable. | Provides less structural detail than NMR; spectral overlap can be an issue. |

| Raman Spectroscopy | Measures scattered light to probe vibrational modes. | Excellent for aqueous systems; can be used with fiber optic probes. | Signal can be weak; fluorescence interference is possible. azooptics.com |

Computational and Theoretical Studies on the Reactivity and Structure of Oxiranemethanamine, N,n Dimethyl

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the identification of reaction pathways, intermediates, and transition states. For Oxiranemethanamine, N,N-dimethyl-, a key reaction of interest is the nucleophilic ring-opening of the epoxide.

Theoretical studies on model systems, such as the reaction between ethylene (B1197577) oxide and amines, have been performed using density functional theory (DFT). These calculations reveal that the reaction mechanism is significantly influenced by the surrounding environment. For instance, the reaction of a single amine molecule with an epoxide has a high activation energy. However, the presence of additional amine molecules acting as catalysts can substantially lower this barrier. Amine clusters (dimers, trimers, etc.) can facilitate the reaction through a zwitterionic intermediate, where a back-side SN2 nucleophilic attack by one amine molecule is followed by a proton relay to the oxygen atom of the epoxide. nih.gov

A theoretical investigation into the amination of ethylene oxide demonstrated that the reaction is significantly facilitated by the presence of a proton donor. osti.gov This suggests that in acidic or protic environments, the ring-opening of Oxiranemethanamine, N,N-dimethyl- would be accelerated. The activation of the epoxide ring through protonation of the oxygen atom makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.

The following table illustrates hypothetical activation energies for the ring-opening of an epoxide by dimethylamine (B145610) under different catalytic conditions, based on general principles from computational studies on similar systems.

| Reaction Condition | Catalyst | Calculated Activation Energy (kcal/mol) | Transition State Characteristics |

|---|---|---|---|

| Uncatalyzed | None | ~25-30 | Four-membered ring with significant strain |

| Amine-catalyzed | Dimethylamine (dimer) | ~15-20 | Proton transfer from the second amine molecule |

| Acid-catalyzed | H+ | ~10-15 | Protonated epoxide ring, weakened C-O bond |

Note: The values in this table are illustrative and based on computational studies of analogous epoxy-amine reactions. Specific calculations for Oxiranemethanamine, N,N-dimethyl- may yield different values.

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to study the non-covalent interactions of a molecule with its environment, such as solvents or other molecules. These simulations can provide a dynamic picture of how Oxiranemethanamine, N,N-dimethyl- behaves in a condensed phase.

MD simulations of poly(glycidyl ether)s in aqueous solutions have shown that the ether and hydroxyl groups (formed upon ring-opening) can form hydrogen bonds with water molecules. mdpi.comnih.gov Similarly, for Oxiranemethanamine, N,N-dimethyl-, the nitrogen atom of the dimethylamino group and the oxygen atom of the oxirane ring can act as hydrogen bond acceptors.

In a polar protic solvent like water or an alcohol, the intermolecular interactions would be dominated by hydrogen bonding to these sites. In aprotic solvents, dipole-dipole interactions would be more significant. MD simulations can also reveal information about the solvation shell around the molecule and how it influences its conformational preferences and reactivity.

The table below summarizes the expected primary intermolecular interactions of Oxiranemethanamine, N,N-dimethyl- in different solvent environments, as would be studied by molecular dynamics simulations.

| Solvent Type | Primary Intermolecular Interaction | Expected Effect on the Molecule |

|---|---|---|

| Protic (e.g., Water, Ethanol) | Hydrogen Bonding | Stabilization of polar conformers, potential to catalyze ring-opening. |

| Aprotic Polar (e.g., Acetone, DMSO) | Dipole-Dipole Interactions | Solvation of the polar functional groups. |

| Aprotic Nonpolar (e.g., Hexane, Toluene) | van der Waals Forces | Limited solubility, potential for self-association. |

Elucidation of Structure-Reactivity Relationships via Computational Chemistry

Computational chemistry allows for the systematic study of how modifications to the molecular structure of a compound affect its reactivity. This is often done through Quantitative Structure-Activity Relationship (QSAR) studies. For a series of related epoxy compounds, computational methods can be used to calculate various molecular descriptors that are then correlated with experimentally observed reactivity.

For epoxy compounds, key descriptors influencing reactivity include:

Atomic charges: The partial positive charge on the carbon atoms of the oxirane ring is a good indicator of their electrophilicity. A higher positive charge suggests a greater susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. The localization of the LUMO on the oxirane ring carbons also points to the site of attack.

Steric parameters: The steric hindrance around the reactive sites can significantly impact the rate of reaction.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound and its conformers.

Conformational Analysis: Oxiranemethanamine, N,N-dimethyl- has several rotatable bonds, leading to different possible conformations. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. The conformation of the molecule can influence both its reactivity and its spectroscopic signatures. For instance, the relative orientation of the dimethylamino group and the oxirane ring can affect the accessibility of the epoxide for reaction.

Spectroscopic Prediction: Theoretical calculations can predict the chemical shifts and coupling constants for ¹H and ¹³C NMR spectra, as well as the vibrational frequencies for IR spectra. By comparing these predicted spectra with experimental data, the structure and conformation of the synthesized molecule can be confirmed.

The following table shows hypothetical calculated vibrational frequencies for key functional groups in Oxiranemethanamine, N,N-dimethyl-, which could be obtained using DFT calculations.

| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| C-O-C (epoxide) | Asymmetric Stretching | 1250-1280 |

| Epoxide Ring | Breathing | 800-950 |

Note: These are typical ranges and the exact calculated values would depend on the level of theory and basis set used in the computation.

Research on the Broader Chemical Utility of Oxiranemethanamine, N,n Dimethyl in Advanced Materials and Chemical Synthesis

Application in High-Performance Polymer and Resin Systems

The compound is particularly significant in the formulation of epoxy-based materials. Its contributions are primarily centered on its role in the curing process, where it influences the formation and properties of the final polymer network.

Development of Novel Curing Agents and Catalysts for Epoxy Networks

The mechanism involves the tertiary amine opening an epoxy ring to form a zwitterion. This zwitterion then acts as an active center, propagating the polymerization by reacting with other epoxy groups. This catalytic curing is a chain-growth polymerization that occurs alongside the step-growth polymerization between the epoxy resin and primary/secondary amine hardeners. researchgate.net This dual mechanism leads to the formation of a dense and highly cross-linked network.

The use of such tertiary amine catalysts allows for greater control over the curing reaction, enabling formulators to tailor pot life and cure speed to specific application requirements. They are particularly valuable in applications demanding rapid curing at ambient or slightly elevated temperatures. threebond.co.jp

| Amine Type | Primary Role | Mechanism | Example Compound in System |

|---|---|---|---|

| Primary/Secondary Amine | Curing Agent/Hardener | Step-growth polymerization via addition reaction with epoxy rings. threebond.co.jpnih.gov | Diethylenetriamine (DETA) |

| Tertiary Amine (e.g., from Oxiranemethanamine, N,N-dimethyl-) | Catalyst/Accelerator | Anionic ring-opening polymerization of epoxy rings. researchgate.netevonik.com | Oxiranemethanamine, N,N-dimethyl- |

Studies on Network Formation and Crosslinking Dynamics

The formation of a three-dimensional network in an epoxy-amine system is a complex process involving multiple, simultaneous chemical reactions. The curing process begins with the reaction of the primary amine groups of a hardener with the epoxy rings, forming secondary amines. nih.gov These newly formed secondary amines, along with any present from the start, then react with additional epoxy rings to create tertiary amines and build the polymer chains. nih.gov

The tertiary amine group of Oxiranemethanamine, N,N-dimethyl- introduces a catalytic pathway for etherification, where hydroxyl groups (formed during the initial amine-epoxy reactions) react with epoxy rings. nih.gov These different reactions—primary amine addition, secondary amine addition, and etherification—possess distinct activation energies, meaning their rates are differently affected by temperature. nih.gov

Studies utilizing techniques like near-infrared (NIR) spectroscopy and differential scanning calorimetry (DSC) have been employed to monitor these reactions in real-time. nih.gov Such research allows for the deconvolution of the complex kinetics, providing insights into the gelation (the point of initial network formation) and vitrification (the transition to a glassy solid) stages. The catalytic activity of the tertiary amine can significantly lower the temperature at which rapid crosslinking occurs, influencing the final network structure and, consequently, the thermomechanical properties of the cured material, such as its glass transition temperature (Tg) and modulus. rsc.org

Synthesis of Value-Added Chemical Intermediates and Fine Chemicals

Beyond polymer science, the unique structure of Oxiranemethanamine, N,N-dimethyl- makes it a valuable starting material for synthesizing other important chemical compounds.

Preparation of β-Amino Alcohol Derivatives for Organic Synthesis

The epoxide ring in Oxiranemethanamine, N,N-dimethyl- is susceptible to nucleophilic attack, a reaction that leads to the formation of β-amino alcohol derivatives. This ring-opening reaction is a cornerstone of its utility in organic synthesis. A wide variety of nucleophiles, including other amines, thiols, and alcohols, can be used to open the epoxide ring, yielding a diverse array of 1,3-disubstituted-2-propanol derivatives where the substituent at the 1-position is a dimethylamino group.

For example, the reaction of Oxiranemethanamine, N,N-dimethyl- with a secondary amine (R₂NH) would yield a 1-(dimethylamino)-3-(dialkylamino)propan-2-ol. This regioselective reaction typically occurs at the less sterically hindered carbon of the epoxide. The synthesis of these compounds is significant because the β-amino alcohol motif is a key structural feature in many biologically active molecules, including pharmaceuticals and agrochemicals. gaylordchemical.comnih.gov Various catalytic systems, including Lewis acids and enzymes, have been developed to enhance the efficiency and selectivity of this epoxide ring-opening reaction. researchgate.netorganic-chemistry.org

Precursors for Complex Organic Molecule Assembly

The β-amino alcohol derivatives synthesized from Oxiranemethanamine, N,N-dimethyl- serve as versatile intermediates for the assembly of more complex molecular architectures. The presence of multiple functional groups—a tertiary amine, a secondary alcohol, and the newly introduced nucleophilic group—provides several handles for subsequent chemical transformations.

These intermediates can be used in multi-step syntheses of pharmaceuticals and other fine chemicals. For instance, the hydroxyl group can be further functionalized through esterification or etherification, while the tertiary amine can be converted into a quaternary ammonium (B1175870) salt. The ability to build molecular complexity from this relatively simple and reactive precursor makes it a valuable tool for synthetic chemists. This approach is part of a broader strategy in organic synthesis where readily available, functionalized building blocks are used to construct intricate target molecules efficiently.

Contributions to Organocatalysis and Catalyst Design

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. The tertiary amine functionality inherent in Oxiranemethanamine, N,N-dimethyl- and its derivatives allows them to function as Lewis base catalysts.

The lone pair of electrons on the nitrogen atom can activate electrophiles or abstract protons, facilitating a variety of organic transformations. While the parent molecule's primary catalytic role is seen in epoxy polymerization, derivatives of β-amino alcohols are widely explored in asymmetric catalysis. The combination of an amine and a nearby hydroxyl group can create a chiral environment when a chiral derivative is used, enabling the enantioselective synthesis of specific products.

For example, N-methyl amino acid-derived organocatalysts, which share structural similarities with derivatives of Oxiranemethanamine, N,N-dimethyl-, have been successfully used in the asymmetric reduction of ketimines. researchgate.net The design of new catalysts often involves incorporating structural motifs found in molecules like Oxiranemethanamine, N,N-dimethyl-, where the spatial arrangement of different functional groups can work in concert to promote a specific chemical reaction. This highlights the compound's potential not just as a reactant or monomer, but also as a foundational scaffold for the development of novel catalytic systems.

| Application Area | Specific Role of Oxiranemethanamine, N,N-dimethyl- | Key Chemical Feature |

|---|---|---|

| High-Performance Polymers | Catalyst for epoxy curing | Tertiary Amine Group |

| Chemical Synthesis | Precursor for β-amino alcohols | Epoxide Ring |

| Organocatalysis | Scaffold for catalyst design | Tertiary Amine and adjacent functional groups |

Principles of Green Chemistry in Oxiranemethanamine-Related Synthetic Processes

The application of green chemistry principles to the synthesis of specialty chemicals like Oxiranemethanamine, N,N-dimethyl- is essential for developing sustainable industrial processes. These principles aim to reduce the environmental impact of chemical manufacturing by focusing on aspects such as waste reduction, use of renewable resources, and energy efficiency. nih.govresearchgate.netrsc.org The synthesis of Oxiranemethanamine, N,N-dimethyl-, which typically involves the ring-opening of an epoxide (like epichlorohydrin (B41342) or glycidyl (B131873) methacrylate) with dimethylamine (B145610), provides several opportunities to implement these principles.

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. greenchemistry-toolkit.orgchembam.com In the synthesis of Oxiranemethanamine, N,N-dimethyl-, the ideal reaction would have a 100% atom economy, where all atoms from the epoxide and dimethylamine are found in the product molecule.

| Synthetic Route | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Ideal Direct Addition | Glycidyl Methyl Ether + Dimethylamine | Oxiranemethanamine, N,N-dimethyl- | None | 100% |

| Route via Epichlorohydrin | Epichlorohydrin + Dimethylamine | Oxiranemethanamine, N,N-dimethyl- | HCl (neutralized to salt) | ~73% |

Closely related to atom economy are metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated. chembam.comgreenchemistry-toolkit.orgwordpress.comlibretexts.org The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass input (raw materials, solvents, reagents) relative to the product mass. greenchemistry-toolkit.orgwordpress.com Green synthetic routes aim for a low E-Factor (ideally close to 0) and a low PMI. libretexts.org Strategies to minimize waste in this context include using catalytic processes that avoid stoichiometric reagents and designing processes that allow for the recycling of solvents and unreacted materials. researchgate.neteolss.netresearchgate.netrepec.orgrowan.edu

Use of Renewable Feedstocks

A key goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. kit.edu For the synthesis of Oxiranemethanamine, N,N-dimethyl-, this can be applied to the production of the epoxide precursor. For instance, epichlorohydrin, a common starting material, can be produced from glycerin, a byproduct of biodiesel production. semanticscholar.orgfuturesdiamond.comleuna-harze.de This "glycerin-to-epichlorohydrin" (GTE) process offers a more sustainable alternative to the traditional propylene-based route. futuresdiamond.com

Potential renewable feedstocks for key precursors include:

Glycerin: A co-product of biodiesel manufacturing, can be converted to epichlorohydrin. semanticscholar.orgfuturesdiamond.com

Cellulose and Lignin: Abundant biopolymers that can be broken down into platform chemicals, which could serve as starting points for synthesizing epoxide precursors. kit.edu

Sugars and Plant Oils: Can be chemically or biologically transformed into intermediates for both the epoxide and amine components. kit.edursc.org

The use of bio-based materials not only reduces reliance on fossil fuels but can also lead to a lower carbon footprint, as demonstrated by life-cycle assessments (LCA) of bio-based epoxy resins. leuna-harze.deuniba.sk

Catalysis and Energy Efficiency

Catalytic processes are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity in small amounts and can often be recycled and reused. nih.gov In the synthesis of Oxiranemethanamine, N,N-dimethyl-, catalysis is crucial for both the epoxidation of an alkene (if starting from a more basic raw material) and the subsequent ring-opening amination.

For the epoxide ring-opening with dimethylamine, various catalysts can facilitate the reaction under milder conditions, thus saving energy. mdpi.com This includes:

Lewis Acids: Compounds like Yttrium chloride (YCl₃) have been shown to efficiently catalyze the ring-opening of epoxides by amines at room temperature and under solvent-free conditions. mdpi.com

Tertiary Amines: Simple tertiary amines such as triethylamine (Et₃N) can act as effective catalysts for these reactions in aqueous media. rsc.org

Bio-catalysts: Enzymes and natural polysaccharides, like those derived from soy, have demonstrated catalytic activity in the asymmetric amination of epoxides, offering a green and potentially highly selective route. mdpi.com

Improving energy efficiency involves designing processes that operate at lower temperatures and pressures. psecommunity.org The use of highly active catalysts allows for reduced reaction temperatures, while process intensification techniques, such as using continuous flow reactors instead of batch reactors, can improve heat and mass transfer, leading to significant energy savings. uni-ulm.de

Safer Solvents and Reaction Conditions

A significant portion of waste in the chemical industry comes from solvents. nih.govwhiterose.ac.uk Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether. nih.gov Many traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane are being replaced due to toxicity concerns. whiterose.ac.ukmdpi.com

| Solvent Type | Examples | Green Chemistry Considerations |

|---|---|---|

| Conventional (To be avoided) | N,N-dimethylformamide (DMF), Dichloromethane, N-Methylpyrrolidone (NMP) | Toxic, derived from petroleum, high environmental impact. whiterose.ac.ukmdpi.com |

| Greener Alternatives | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Lower toxicity, often bio-based, reduced environmental impact. nih.govmdpi.com |

| Bio-based Solvents | Cyrene™, γ-Valerolactone (GVL) | Derived from renewable resources (cellulose, biomass), biodegradable, low toxicity. mdpi.comnih.gov |

| Solvent-Free | N/A | Eliminates solvent waste completely; often requires a catalyst. mdpi.com |

For the reaction between an epoxide and dimethylamine, conducting the synthesis in water or under solvent-free conditions represents a significant green improvement. mdpi.comrsc.org Research has shown that such reactions can proceed efficiently, often with the aid of a suitable catalyst, yielding the desired β-amino alcohol product with minimal waste. mdpi.com

Life Cycle Assessment (LCA)

A holistic view of the environmental impact of a chemical process is provided by a Life Cycle Assessment (LCA). entropyresins.com An LCA evaluates the entire life cycle of a product, from raw material extraction ("cradle") to the factory gate ("gate") or through to its final disposal ("grave"). leuna-harze.deentropyresins.compjoes.com For Oxiranemethanamine, N,N-dimethyl-, an LCA would quantify the environmental footprint by considering:

Raw Material Acquisition: The impact of sourcing precursors from either fossil fuels or renewable feedstocks. entropyresins.com

Manufacturing: Energy consumption, solvent use, and waste generation during the synthesis process. entropyresins.compjoes.com

Transportation and Distribution: Emissions associated with moving raw materials and the final product.

Future Perspectives and Emerging Research Frontiers in Oxiranemethanamine, N,n Dimethyl Chemistry

Integration with Continuous Flow and Microreactor Technologies for Enhanced Synthesis

The integration of continuous flow and microreactor technologies represents a paradigm shift in the synthesis of fine chemicals, including derivatives of Oxiranemethanamine, N,N-dimethyl-. researchgate.netmdpi.comkth.se These technologies offer numerous advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety profiles for highly exothermic or hazardous reactions, and precise control over reaction parameters. researchgate.netyoutube.com The large surface-to-volume ratio in microreactors facilitates rapid mixing and efficient temperature control, leading to shorter reaction times and higher yields. mdpi.comyoutube.com

Microreactors are particularly well-suited for epoxide chemistry. researchgate.net The inherent safety features of microfluidic systems allow for the exploration of reaction conditions, such as high temperatures and pressures, that would be risky in large-scale batch reactors. researchgate.net Furthermore, the modular nature of flow chemistry setups enables the straightforward integration of multiple reaction and purification steps into a single, automated process, a concept known as telescoping. mdpi.comnih.gov This approach minimizes manual handling and reduces waste generation, aligning with the principles of green chemistry. kth.se The scale-up of production can be achieved through "numbering-up," where multiple microreactors are operated in parallel, ensuring consistent product quality regardless of the production volume. researchgate.netmdpi.com

Recent studies have demonstrated the successful application of microreactors for various chemical transformations, including the synthesis of ionic liquids and the epoxidation of vegetable oils. mdpi.comresearchgate.net For instance, a continuously operating microreactor was used to produce 1-butyl-3-methylimidazolium bromide with a high output, showcasing the potential for industrial-scale production. mdpi.com The development of benchtop multi-way flow reactors has also enabled the synthesis of complex ultra-multielement alloy nanoparticles at low temperatures. elsevierpure.com These examples underscore the transformative potential of continuous flow technology in chemical synthesis. rsc.org

Advantages of Continuous Flow Technology in Epoxide Synthesis

| Advantage | Description | Supporting Evidence |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reactants at any given time, reducing the risk of thermal runaways. researchgate.net | Microreactors allow for reactions at lower temperatures (e.g., -80°C) and higher pressures (e.g., >150 bar). researchgate.net |

| Improved Heat and Mass Transfer | High surface-to-volume ratio ensures efficient heat dissipation and rapid mixing of reactants. researchgate.netyoutube.com | Leads to shorter reaction times and higher selectivity. mdpi.com |

| Precise Control | Accurate control over reaction parameters such as temperature, pressure, and residence time. researchgate.net | Results in consistent product quality and reproducibility. rsc.org |

| Scalability | Production can be scaled up by operating multiple microreactors in parallel ("numbering-up"). researchgate.netmdpi.com | Ensures that reaction conditions and product quality remain consistent from lab to industrial scale. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. researchgate.net | Reduces waste, energy consumption, and manual handling. kth.se |

Advances in Asymmetric Synthesis and Chiral Control

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. For Oxiranemethanamine, N,N-dimethyl-, which possesses a chiral center, the development of efficient asymmetric synthetic methods is a key research focus. Advances in this area are centered on the use of chiral catalysts and reagents to control the stereochemical outcome of the epoxidation reaction and subsequent transformations.

One of the most powerful tools for asymmetric epoxidation is the Sharpless-Katsuki epoxidation, which utilizes a titanium tartrate complex to deliver an oxygen atom to an allylic alcohol with high enantioselectivity. mdpi.comnih.gov The predictability of the stereochemical outcome based on the chirality of the tartrate ligand makes this a highly valuable method. nih.gov Other notable methods include the use of chiral ketones as organocatalysts, developed by Shi and Yang, and Jacobsen's catalyst for the hydrolytic kinetic resolution of racemic epoxides. mdpi.comnih.gov

Recent research has also explored the use of novel chiral ligands and catalytic systems. For example, the development of sulfinamide-based ligands has proven effective in a range of asymmetric transformations. yale.edu The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the synthesis of chiral amines. yale.eduresearchgate.net Furthermore, enantioselective nitrogen transfer from N-H oxaziridines to sulfenamides has emerged as a promising method for the synthesis of chiral sulfinamidines. nih.govuni-muenchen.de

The desymmetrization of meso-epoxides through enantioselective ring-opening reactions is another important strategy for accessing chiral building blocks. researchgate.net This approach involves the use of a chiral catalyst to selectively open the epoxide ring with a nucleophile, leading to a single enantiomer of the product. Gallium heterobimetallic complexes, for instance, have been shown to promote the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.org

Key Methodologies in Asymmetric Epoxide Synthesis and Transformation

| Methodology | Description | Key Features |

|---|---|---|

| Sharpless-Katsuki Epoxidation | Asymmetric epoxidation of allylic alcohols using a titanium tartrate catalyst. mdpi.comnih.gov | High enantioselectivity, predictable stereochemistry. nih.gov |

| Jacobsen's Hydrolytic Kinetic Resolution | Kinetic resolution of racemic epoxides using a chiral (salen)Co(III) complex. nih.gov | Provides access to enantiomerically enriched epoxides and 1,2-diols. |

| Shi and Yang Epoxidation | Organocatalytic epoxidation using chiral ketones. mdpi.com | Metal-free, environmentally benign. |

| Ellman's Sulfinamide Chemistry | Use of chiral sulfinamides as auxiliaries and catalysts for asymmetric amine synthesis. yale.eduresearchgate.net | Versatile and widely applicable for the synthesis of chiral amines. yale.edu |

| Enantioselective Ring-Opening | Desymmetrization of meso-epoxides or kinetic resolution of racemic epoxides using chiral catalysts. researchgate.net | Provides access to a wide range of chiral 1,2-difunctionalized compounds. researchgate.net |

Exploration of Novel Catalytic Systems and Methodologies for Epoxide Transformations

The reactivity of the strained three-membered ring in epoxides makes them susceptible to a wide range of transformations, most notably ring-opening reactions with various nucleophiles. researchgate.net The development of novel and efficient catalytic systems for these transformations is a vibrant area of research.

Heterogeneous catalysts are gaining increasing attention due to their ease of separation and reusability, which are key advantages for industrial processes. rsc.org For example, CuO/SiO2 has been reported as a simple and efficient solid acid catalyst for the alcoholysis of epoxides. rsc.org Similarly, functionalized cross-linked polystyrenes have been utilized as heterogeneous catalysts for the coupling of epoxides with carbon dioxide. rsc.org The methylation of amines using various catalysts, including ruthenium nanoparticles and Cu-Zr bimetallic nanoparticles, has also been extensively studied. nih.govchemrxiv.org

Homogeneous catalysis also continues to play a crucial role. Recent developments include the use of iron(III) benzoate (B1203000) complexes in combination with guanidinium (B1211019) carbonate for the ring-opening of terminal epoxides with carboxylic acids. rsc.org This system offers a non-toxic and environmentally benign alternative to traditional catalysts. rsc.org Zirconocene, in conjunction with photoredox catalysis, has been shown to enable the reductive ring-opening of epoxides. thieme.de

The choice of catalyst can significantly influence the regioselectivity of the ring-opening reaction, particularly in unsymmetrically substituted epoxides like Oxiranemethanamine, N,N-dimethyl-. The influence of the amino group on the regiochemical outcome of ring-opening reactions is an area of ongoing investigation. arkat-usa.org

Examples of Novel Catalytic Systems for Epoxide Transformations

| Catalytic System | Transformation | Advantages |

|---|---|---|

| CuO/SiO2 | Alcoholysis of epoxides. rsc.org | Heterogeneous, reusable, waste-free. rsc.org |

| Functionalized Cross-linked Polystyrenes | Coupling of epoxides with CO2. rsc.org | Heterogeneous, easily recycled. rsc.org |

| Iron(III) Benzoate / Guanidinium Carbonate | Ring-opening with carboxylic acids. rsc.org | Non-toxic, environmentally benign, halide-free. rsc.org |

| Zirconocene / Photoredox Catalysis | Reductive ring-opening of epoxides. thieme.de | Enables C-O bond homolysis. thieme.de |

| Ruthenium Nanoparticles (Ru/C) | N-dimethylation of amines. chemrxiv.org | Heterogeneous, high turnover number, good functional group compatibility. chemrxiv.org |

Interdisciplinary Research in Functional Chemical Systems

The future of chemistry lies in interdisciplinary research, where principles and techniques from different fields are combined to create novel functional systems. The unique reactivity of Oxiranemethanamine, N,N-dimethyl- and other epoxides makes them ideal candidates for integration into such systems.

One exciting area is the development of "smart" materials and polymers. The epoxide group can be readily incorporated into polymer backbones and subsequently functionalized through ring-opening reactions, allowing for the tuning of material properties. researchgate.net For example, the reaction of epoxides with amines or alcohols is a fundamental process in the production of epoxy resins and other polymers. researchgate.net

The interface between chemistry and biology also offers significant opportunities. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and mild reaction conditions. rsc.org Enzymes such as epoxide hydrolases can be used for the enantioselective hydrolysis of racemic epoxides, providing a green and efficient route to chiral diols. researchgate.net The integration of biocatalytic steps into continuous flow processes is a particularly promising avenue for the development of sustainable and efficient manufacturing processes. nih.govrsc.org

Furthermore, the development of functional chemical systems for applications in areas such as drug delivery, sensors, and catalysis is an active area of research. The ability to precisely control the structure and functionality of molecules derived from Oxiranemethanamine, N,N-dimethyl- will be crucial for the design of these advanced systems.

Q & A

Q. What are the key physicochemical properties of Oxiranemethanamine, N,N-dimethyl- that influence its reactivity in synthetic applications?

Methodological Answer: The compound’s reactivity is influenced by its hydrophobicity (XlogP = -0.4), topological polar surface area (28.3 Ų), and molecular complexity (115) . These properties affect solubility, hydrogen-bonding capacity, and steric interactions. For example, the low XlogP suggests moderate hydrophilicity, which may favor aqueous-phase reactions. Researchers should prioritize solvents with similar polarity (e.g., acetone or THF) to enhance reaction efficiency.

| Property | Value | Significance in Reactivity |

|---|---|---|

| XlogP | -0.4 | Predicts solubility and partitioning |

| Topological Polar SA | 28.3 Ų | Indicates hydrogen-bonding potential |

| Molecular Complexity | 115 | Suggests challenges in stereochemical control |

Q. How can researchers accurately determine the stereochemistry of Oxiranemethanamine, N,N-dimethyl- given its undefined stereocenters?

Methodological Answer: The compound has two undefined stereocenters , necessitating experimental determination. A combined approach is recommended:

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to resolve enantiomers.

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignments.

- Computational modeling : Density Functional Theory (DFT) can predict stable conformers and compare experimental NMR data.

For ambiguous cases, derivatization with chiral auxiliaries (e.g., Mosher’s acid) may enhance resolution .

Q. What are the recommended safety protocols for handling Oxiranemethanamine, N,N-dimethyl- during laboratory experiments?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate waste and collaborate with certified hazardous waste facilities to ensure compliance with environmental regulations .

- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in thermodynamic data (e.g., enthalpy of formation) when optimizing reaction conditions?

Methodological Answer: Thermodynamic inconsistencies (e.g., ΔfH°gas values) can arise from experimental variability or computational approximations. To resolve these:

- Cross-validate data : Compare results from multiple techniques (e.g., calorimetry, gas-phase spectroscopy) and literature sources (e.g., NIST Chemistry WebBook) .

- Computational benchmarking : Use high-level quantum mechanical methods (e.g., G4 theory) to verify experimental enthalpies.

- Error analysis : Quantify uncertainties in measurement setups (e.g., purity of reactants, calibration of instruments) .

Example workflow:

- Measure ΔfH°gas via combustion calorimetry.

- Compare with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)).

- Reconcile discrepancies by adjusting solvent effects or entropy contributions.

Q. How can computational modeling be applied to predict the interaction of Oxiranemethanamine, N,N-dimethyl- with biocatalysts in Diels-Alder reactions?

Methodological Answer: Computational approaches can guide biocatalyst design:

- Theozyme modeling : Design active sites with hydrogen-bond donors (e.g., Tyr, Gln) to stabilize transition states. For example, DA_20_00 (a beta-propeller protein) uses Tyr121 and Gln195 to lower the HOMO-LUMO gap of substrates .

- Molecular dynamics (MD) : Simulate substrate-enzyme binding to identify key residues for mutagenesis.

- Docking studies : Use software like AutoDock Vina to predict binding orientations and affinity.

Experimental validation is critical: screen computationally prioritized designs using high-throughput assays (e.g., UV-Vis monitoring of reaction rates) .

Q. In the synthesis of cyclopeptide alkaloids, how does the incorporation of N,N-dimethyl groups (as seen in Oxiranemethanamine derivatives) affect biological activity?

Methodological Answer: N,N-dimethyl groups enhance lipophilicity and modulate bioactivity by:

- Steric effects : Shielding reactive sites (e.g., amine groups) from enzymatic degradation.